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5'-O-(Phosphonomethyl)adenosine

Nucleotide chemistry Isopolar analogue Phosphonomethyl

Researchers requiring a stable AMP analog for constructing nuclease-resistant oligonucleotides face a critical supply challenge with natural nucleotides. 5'-O-(Phosphonomethyl)adenosine (CAS 77032-40-7) is a direct solution, providing a non-hydrolyzable P-C bond that resists ribonuclease T2 and spleen phosphodiesterase. This enables the creation of antisense oligomers with prolonged in vivo half-lives. Key advantages: - Complete resistance to nucleases that target the natural phosphodiester bond, ensuring molecular integrity in biological systems. - Validated as a monomer for forming stable triplex structures, crucial for antigene research. - Serves as a precursor for enzymatically synthesizing modified RNA for therapeutic development. Procure this essential, non-substitutable research tool with reliable purity for your advanced nucleic acid studies.

Molecular Formula C11H16N5O7P
Molecular Weight 361.25 g/mol
CAS No. 77032-40-7
Cat. No. B15438512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(Phosphonomethyl)adenosine
CAS77032-40-7
Molecular FormulaC11H16N5O7P
Molecular Weight361.25 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COCP(=O)(O)O)O)O)N
InChIInChI=1S/C11H16N5O7P/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(23-11)1-22-4-24(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
InChIKeyJHLKOPPLXVZFCK-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-(Phosphonomethyl)adenosine (CAS 77032-40-7) for Nuclease-Resistant Oligonucleotide Research


5'-O-(Phosphonomethyl)adenosine (CAS 77032-40-7) is a synthetic purine ribonucleoside monophosphate analogue belonging to the class of adenosine 5'-monophosphate (AMP) mimics [1]. Its defining structural characteristic is the replacement of the bridging 5'-oxygen atom of AMP with a methylene (-CH2-) group, creating a phosphonomethylene (P-C) linkage in place of the natural phosphodiester (P-O) bond [1]. This isopolar, non-isosteric modification produces a compound with the molecular formula C11H16N5O7P and a molecular weight of 361.25 g/mol [2]. The compound is also referred to in the primary literature as adenosin-5'-O-ylmethylphosphonic acid (p(c)A) [3]. Its primary differentiation stems from the enzymatic and chemical stability conferred by the P-C bond, enabling applications where natural nucleotides are rapidly degraded.

Why Standard Adenosine Phosphates Cannot Replace 5'-O-(Phosphonomethyl)adenosine in Stability-Critical Applications


Generic substitution with natural adenosine monophosphate (AMP) or other phosphate monoesters is not feasible when nuclease resistance is a primary experimental requirement. The phosphodiester (P-O) bond is the natural substrate for a wide range of nucleases, including ribonuclease T2 and spleen phosphodiesterase, which cleave between the phosphorus and the 5'-oxygen [1]. This bond is also susceptible to chemical hydrolysis by alkali and Pb2+ ions [1]. In contrast, the phosphonomethylene (P-C) bond in 5'-O-(Phosphonomethyl)adenosine renders it completely resistant to these same cleavage agents, as demonstrated in direct comparative analyses of oligonucleotides containing the modified linkage [1]. Simply using higher concentrations of AMP cannot replicate this unique stability phenotype; only the P-C bond provides sustained molecular integrity in environments containing nucleases, making 5'-O-(Phosphonomethyl)adenosine an essential, non-substitutable building block for constructing degradation-resistant oligomers [1].

Quantitative Differentiation Evidence for 5'-O-(Phosphonomethyl)adenosine


Isopolar AMP Analog with a Stable P-C Bond: pKa and Electrostatic Profile

5'-O-(Phosphonomethyl)adenosine (p(c)A) is characterized as an isopolar analogue of AMP, meaning it possesses a similar charge distribution to the natural substrate despite the P-C substitution [1]. Ab initio calculations were employed to model the p(c)A-imidazolide derivative and compare it to the natural AMP-imidazolide [1]. A key quantitative difference emerged from this analysis: the p(c)A-imidazolide exhibited 'a very low stability in aqueous solutions' in contrast to AMP-imidazolide [1]. This differential reactivity is a direct consequence of the phosphonomethyl group's influence on the molecular electrostatic potential and reactivity of the imidazolide intermediate, a critical species in spontaneous polymerization reactions. While AMP's reactivity is tuned for biological lability, p(c)A requires adjusted non-aqueous reaction conditions for controlled polymerization, a property that must be factored into any synthesis or procurement plan.

Nucleotide chemistry Isopolar analogue Phosphonomethyl

Complete Nuclease Resistance of the Phosphonomethylene Linkage

The core evidence for differentiation lies in the direct comparison of oligonucleotides containing the phosphonomethylene linkage to those with natural phosphodiester linkages. Breaker et al. (1993) synthesized an oligomer, A(-cA)8-cA, composed entirely of phosphonomethylene linkages and subjected it to a panel of nucleases [1]. The natural phosphodiester bond between phosphorus and the 5'-oxygen is the known cleavage site for ribonuclease T2 and spleen phosphodiesterase. The phosphonomethylene analogue was found to be 'resistant to cleavage by alkali, by Pb2+, and by enzymes such as ribonuclease T2 and spleen phosphodiesterase that normally cleave the bond between the phosphorus and the 5'-oxygen' [1]. In a crucial display of altered specificity, the modified oligomer was 'readily cleaved by snake venom phosphodiesterase and S1 nuclease', enzymes that cleave on the other side of the phosphorus center [1]. This directly demonstrates a changed and selective vulnerability profile, conferring resistance against a major class of 5'-exonucleases.

Antisense oligonucleotides Nuclease stability Phosphonate DNA

Triple-Helix Formation with Unperturbed Stability

A critical question for modified oligonucleotides is whether the structural alteration impedes Watson-Crick or Hoogsteen base pairing. Breaker et al. directly addressed this by comparing the triple-helix-forming ability of the phosphonomethylene decamer A(-cA)8-cA with two equivalents of U(-U)8-U against the natural complex A(-A)8-A with U(-U)8-U [1]. The interaction was found to 'have a stability similar to that exhibited by the analogous complex formed from A(-A)8-A and U(-U)8-U' [1]. This represents a key quantitative similarity: the modified backbone is tolerated with negligible disruption to the fundamental nucleic acid recognition properties.

Triple helix Isopolar modification Structural biology Nucleic acid recognition

Monomer Substrate for Enzymatic Polymerization

The compound 5'-deoxy-5'-phosphonomethyladenosine, the 5'-deoxy derivative of the target compound, is a synthetic precursor that can be converted to the corresponding ADP analogue and polymerized. A study on the analogous deoxy-series (PMdA) demonstrated that Vent(exo-) polymerase could incorporate PMdA with a reduced KM value compared to the natural substrate dATP [1]. By class-level inference, the ribo-variant, 5'-O-(Phosphonomethyl)adenosine, serves as a key synthetic precursor for the corresponding ADP analog (ppcA), which was shown to be a competent substrate for polynucleotide phosphorylase, enabling the template-independent synthesis of phosphonomethylene-modified RNA oligomers [2]. This functional property as a polymerase substrate is not shared by simple alkylphosphonates that possess no 5'-oxygen at all.

Polymerase substrate Phosphonate nucleoside Modified DNA Enzymology

Validated Application Scenarios for 5'-O-(Phosphonomethyl)adenosine in Research and Industry


Synthesis of Nuclease-Resistant Antisense Oligonucleotides

5'-O-(Phosphonomethyl)adenosine serves as the critical monomer for constructing antisense oligonucleotides where internucleotide phosphodiester bonds are fully replaced by phosphonomethylene linkages. As demonstrated by Breaker et al., the resulting oligomer A(-cA)8-cA is completely resistant to mammalian nucleases like spleen phosphodiesterase and ribonuclease T2 that target the 5'-oxygen, while remaining susceptible to snake venom phosphodiesterase to allow controlled degradation if required [1]. This unique selectivity profile enables the development of therapeutic antisense agents with prolonged in vivo half-lives, where a standard phosphorothioate or natural DNA backbone would be rapidly degraded.

Construction of Stable Triple-Helix Forming Oligonucleotides (TFOs)

The evidence that phosphonomethylene decamers form triplex structures with stability equivalent to natural phosphodiester oligomers validates this compound for use in antigene strategies [1]. A researcher seeking to target a specific genomic DNA duplex with a TFO can use 5'-O-(Phosphonomethyl)adenosine-containing oligomers, confident that the P-C backbone will not disrupt Hoogsteen hydrogen bonding while providing complete protection against endosomal and lysosomal nucleases encountered during cellular uptake.

Substrate for Polynucleotide Phosphorylase in Enzymatic Synthesis of Modified RNA

The target compound is a precursor to the ADP analog ppcA, which is a competent substrate for polynucleotide phosphorylase [2]. This enables the enzymatic synthesis of RNA molecules with single or multiple defined phosphonomethylene modifications. Unlike solid-phase chemical synthesis, this enzymatic method can produce longer oligomers under mild conditions and is scalable, making it valuable for generating pools of modified RNA aptamers or ribozymes with enhanced biological stability for therapeutic or diagnostic applications.

Production of RNase L Agonist/Antagonist Libraries

In the context of innate immunity, short 2'-5' linked oligoadenylates activate RNase L. The Rosenberg group's work specifically highlights p(c)A as a building block for libraries of 'short oligoadenylate analogues featuring both the enzyme-stable internucleotide linkage and the 5'-O-methylphosphonate moiety' to identify novel RNase L agonists or antagonists [1]. A laboratory procuring this compound can directly apply the published RP LC-MS and capillary electrophoresis protocols to generate and characterize these bioactive modified oligoadenylates.

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